Cas no 94-51-9 (1-Propanol,3,3'-oxybis-, 1,1'-dibenzoate)

1-Propanol,3,3'-oxybis-, 1,1'-dibenzoate structure
94-51-9 structure
Product Name:1-Propanol,3,3'-oxybis-, 1,1'-dibenzoate
CAS No:94-51-9
MF:C20H22O5
MW:342.385686397552
CID:804586
Update Time:2026-04-29

1-Propanol,3,3'-oxybis-, 1,1'-dibenzoate Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol,3,3'-oxybis-, 1,1'-dibenzoate
    • 1-Propanol, 3,3\'-oxybis-, 1,1\'-dibenzoate
    • 5-NITROBENZIMIDAZOLE
    • Inchi: InChI=1S/C20H22O5/c21-19(17-9-3-1-4-10-17)24-15-7-13-23-14-8-16-25-20(22)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2
    • InChI Key: BYQDGAVOOHIJQS-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C(=O)OCCCOCCCOC(=O)C2=CC=CC=C2

Computed Properties

  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 12
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.1636 (rough estimate)
  • Boiling Point: 437.84°C (rough estimate)
  • Refractive Index: 1.5400 (estimate)

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